molecular formula C22H15N3O5S B2417991 2-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)-6-nitrobenzoic acid CAS No. 324065-38-5

2-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)-6-nitrobenzoic acid

Katalognummer: B2417991
CAS-Nummer: 324065-38-5
Molekulargewicht: 433.44
InChI-Schlüssel: ZBDKPZPZSWWHJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)-6-nitrobenzoic acid is a novel synthetic compound offered for research and development purposes. This chemical features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecular structure incorporates a 6-methylbenzothiazole moiety linked via a phenyl-carbamoyl bridge to a 6-nitrobenzoic acid group. The 6-methylbenzothiazole unit is a key structural feature in compounds studied for various biological activities, including antimicrobial applications and as a component in carbonic anhydrase inhibitors . The nitro-aromatic component can be instrumental in the synthesis of more complex molecules and may contribute to the compound's electronic properties and potential interactions with biological targets . Researchers can utilize this chemical as a key intermediate in organic synthesis or as a candidate for high-throughput screening in drug discovery campaigns. Potential research applications include, but are not limited to, investigating new antimicrobial agents , developing enzyme inhibitors , and exploring modulators of ABC transporters . This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions and refer to the safety data sheet (SDS) before use.

Eigenschaften

IUPAC Name

2-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O5S/c1-12-5-10-16-18(11-12)31-21(24-16)13-6-8-14(9-7-13)23-20(26)15-3-2-4-17(25(29)30)19(15)22(27)28/h2-11H,1H3,(H,23,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDKPZPZSWWHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)-6-nitrobenzoic acid (CAS No. 299164-58-2) is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in cancer research. This article aims to provide a detailed overview of its biological activity, synthesis, and relevant case studies.

The molecular formula of the compound is C22H16N2O3SC_{22}H_{16}N_{2}O_{3}S, with a molecular weight of 388.44 g/mol. It features a benzothiazole ring, which is known for its bioactive properties. The compound's structure includes both nitro and carbamoyl functional groups, which may contribute to its biological effects.

PropertyValue
Molecular FormulaC22H16N2O3S
Molecular Weight388.44 g/mol
Density1.4 ± 0.1 g/cm³
LogP4.68

Anticancer Properties

Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer activity. In a study focusing on similar benzothiazole compounds, it was found that modifications to the benzothiazole nucleus enhance anticancer properties, including the inhibition of cell proliferation in various cancer cell lines such as A431, A549, and H1299 .

Mechanism of Action:
The proposed mechanisms for the anticancer activity include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of inflammatory cytokines such as IL-6 and TNF-α.
  • Disruption of cell cycle progression, leading to cell arrest .

Anti-inflammatory Effects

In addition to anticancer properties, the compound may also possess anti-inflammatory effects. Similar benzothiazole derivatives have shown the ability to reduce inflammation markers in vitro, suggesting that this compound could be beneficial in treating inflammatory diseases as well .

Case Studies

  • Study on Benzothiazole Derivatives:
    • Objective: Evaluate the anticancer activity of novel benzothiazole compounds.
    • Findings: Compounds similar to our target showed significant inhibition of cancer cell lines and promoted apoptosis at specific concentrations (1, 2, and 4 μM) .
  • Benzothiazole and Inflammatory Response:
    • Objective: Investigate the role of benzothiazole derivatives in modulating inflammatory responses.
    • Results: Certain derivatives demonstrated a marked decrease in pro-inflammatory cytokines and improved outcomes in models of inflammation .

Q & A

Q. Critical Factors :

  • Catalyst choice (e.g., DMAP for coupling efficiency).
  • Solvent polarity and reaction time to minimize hydrolysis of the carbamoyl group.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Basic: Which analytical techniques are optimal for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.0–8.5 ppm for nitrobenzoic acid) and confirms carbamoyl linkage (NH resonance at δ 9–10 ppm). 2D NMR (HSQC, HMBC) resolves overlapping signals in the benzothiazole-phenyl region .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>98%). High-resolution MS validates the molecular ion [M+H]⁺ .
  • FTIR : Confirms carbonyl stretches (C=O at ~1680 cm⁻¹ for carbamoyl and benzoic acid groups) .

Advanced: How can solubility challenges in aqueous buffers be addressed for biological assays?

Methodological Answer:

  • pH Adjustment : Ionize the benzoic acid group by preparing sodium salts (pH 7–8). Monitor stability via UV-Vis (λmax shifts indicate degradation) .
  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without cytotoxicity. Validate using dynamic light scattering (DLS) to check aggregation .
  • Prodrug Derivatization : Convert the carboxylic acid to ester prodrugs (e.g., methyl ester) for cellular uptake, followed by intracellular hydrolysis .

Advanced: How should researchers resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Experimental Controls :
    • Include positive controls (e.g., known enzyme inhibitors) and verify cell line viability (MTT assays) .
    • Standardize assay conditions (e.g., serum-free media to reduce protein binding variability).
  • Mechanistic Profiling :
    • Perform kinetic studies (e.g., IC₅₀ shifts under varying ATP concentrations) to confirm target engagement .
    • Validate off-target effects via kinome-wide screening or CRISPR-Cas9 knockout models .

Basic: What storage conditions prevent degradation, and how are degradation products monitored?

Methodological Answer:

  • Storage : Protect from light (amber vials), store at –20°C under argon, and desiccate to prevent hydrolysis .
  • Stability Testing :
    • Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking.
    • LC-MS identifies major degradation products (e.g., nitro group reduction to amine) .

Advanced: How does the nitro group’s electronic nature influence derivatization reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : The nitro group deactivates the benzoic acid moiety, directing electrophilic substitution to the benzothiazole ring.
  • Reductive Functionalization : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine, enabling amide coupling or Schiff base formation .
  • Computational Modeling : DFT calculations (e.g., Mulliken charges) predict reactive sites for regioselective modifications .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact with bromine or acetic acid .
  • Ventilation : Perform nitration steps in a fume hood; use blast shields for exothermic reactions .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal; segregate halogenated byproducts .

Advanced: Which computational methods predict binding affinity to biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Validate with MM-GBSA free energy calculations .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
  • SAR Analysis : Compare docking scores of nitro vs. carboxylate analogs to optimize pharmacophore features .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.